Cobalt succinate

Description

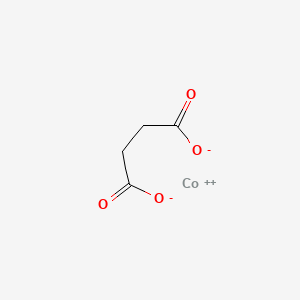

Structure

3D Structure of Parent

Properties

CAS No. |

3267-76-3 |

|---|---|

Molecular Formula |

C4H4CoO4 |

Molecular Weight |

175.01 g/mol |

IUPAC Name |

butanedioate;cobalt(2+) |

InChI |

InChI=1S/C4H6O4.Co/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |

InChI Key |

XENHXPKUQLUHCZ-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Co+2] |

physical_description |

Tetrahydrate: Violet crystals; Slightly soluble in cold water; [Hawley] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cobalt Succinate: Chemical Formula, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, intricate crystal structures, and synthetic methodologies of cobalt succinate (B1194679). The information is curated for professionals in research, chemical sciences, and drug development who require a detailed understanding of this coordination polymer.

Chemical Formula and Physicochemical Properties

The chemical identity of cobalt succinate is fundamentally represented by its chemical formula. For the anhydrous form, the formula is C₄H₄CoO₄ . However, this compound frequently incorporates water molecules into its crystal lattice, forming various hydrates. The general formula for hydrated this compound can be expressed as Co(C₄H₄O₄)·nH₂O .

The physicochemical properties of this compound can vary depending on its specific crystalline form and degree of hydration. A summary of key properties for anhydrous this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₄CoO₄ | [1][2] |

| Molecular Weight | 175.01 g/mol | [1] |

| CAS Number | 3267-76-3 | [1][2] |

| Appearance | Varies (e.g., orange-red crystals) | [3] |

Molecular Structure and Coordination Chemistry

This compound is not a simple salt but rather a coordination polymer, where succinate anions bridge cobalt(II) centers to form one-, two-, or three-dimensional networks.[3][4][5] The versatile coordination behavior of the succinate ligand, which can adopt different conformations (e.g., anti, gauche) and binding modes, leads to a rich structural diversity.[4] The cobalt(II) ion can exhibit different coordination geometries, most commonly octahedral or tetrahedral.[6]

The specific structure of a this compound polymer is highly sensitive to the synthetic conditions, including the solvent system, temperature, and the presence of auxiliary ligands.[4] For instance, the inclusion of N-donor ligands like pyrazine (B50134) or benzimidazole (B57391) can lead to the formation of mixed-ligand coordination polymers with distinct topologies and properties.[4][6]

Crystal Structure Data

The crystallographic parameters of this compound complexes vary with their composition and structure. Table 2 summarizes the crystallographic data for a representative 3D cobalt(II) succinate coordination polymer incorporating pyrazine and water, [Co(H₂O)(pyz)(suc)].[4]

| Parameter | [Co(H₂O)(pyz)(suc)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| V (ų) | Value |

| Z | 4 |

Note: Specific numerical values for unit cell dimensions and beta angle are detailed in the cited literature and can vary between different structural determinations.

Bond Lengths

The coordination environment of the cobalt(II) ion in these polymers is characterized by specific bond lengths between the metal center and the donor atoms of the ligands. Table 3 provides typical ranges for Co-O and Co-N bond lengths observed in a this compound-pyrazine coordination polymer.[4]

| Bond | Bond Length (Å) |

| Co-O (succinate) | 2.061 - 2.101 |

| Co-O (water) | ~2.083 |

| Co-N (pyrazine) | 2.169 - 2.188 |

Experimental Protocols: Synthesis of a this compound Coordination Polymer

The synthesis of this compound coordination polymers can be achieved through various methods, including solution-based precipitation at room temperature and solvothermal techniques. The following is a generalized protocol for the synthesis of a crystalline this compound material.

Materials:

-

Cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, cobalt(II) nitrate (B79036) hexahydrate)

-

Succinic acid or a succinate salt (e.g., sodium succinate)

-

Solvent (e.g., water, methanol-water mixture, dimethylformamide)

-

(Optional) Auxiliary ligand (e.g., pyrazine, benzidine)

-

(Optional) Base to deprotonate succinic acid (e.g., sodium bicarbonate)

Procedure:

-

Precursor Solution Preparation:

-

Dissolve the cobalt(II) salt in the chosen solvent.

-

In a separate container, dissolve succinic acid and any auxiliary ligand in the same or a miscible solvent. If starting with succinic acid, a base may be added to facilitate the formation of the succinate dianion.

-

-

Reaction:

-

Slowly add the succinate/ligand solution to the cobalt(II) salt solution with constant stirring.

-

The reaction can be carried out at room temperature for slow crystallization or under solvothermal conditions (heating in a sealed vessel) to promote the formation of different crystalline phases.[4]

-

-

Crystallization:

-

Allow the resulting solution to stand undisturbed for a period ranging from hours to several days to facilitate the growth of single crystals. Slow evaporation of the solvent can also be employed.[3]

-

-

Isolation and Purification:

-

Collect the crystalline product by filtration.

-

Wash the crystals with the mother liquor and then with a volatile solvent (e.g., ethanol, ether) to remove any unreacted starting materials.

-

Dry the product in a desiccator or under vacuum.

-

Characterization: The synthesized this compound polymer should be characterized using standard solid-state techniques:

-

Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, including unit cell parameters, space group, and atomic coordinates.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the succinate and other ligands, and to confirm their coordination to the cobalt center.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer and determine the content of coordinated and lattice water molecules.

-

Elemental Analysis: To verify the empirical formula of the synthesized compound.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and Characterization Workflow.

This guide serves as a foundational resource for understanding the chemical nature of this compound. The intricate relationship between its synthesis conditions and resulting structure highlights the importance of precise experimental control in obtaining materials with desired properties for various research and development applications.

References

- 1. 3267-76-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cobalt Succinate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3267-76-3

This technical guide provides an in-depth overview of cobalt succinate (B1194679), a compound of interest for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, biological activities with a focus on its role as a hypoxia-mimetic agent, and potential applications in drug delivery and catalysis. Experimental protocols, safety information, and a discussion of its mechanism of action are also included to provide a comprehensive resource.

Chemical and Physical Properties

Cobalt succinate is a cobalt (II) salt of succinic acid. Its properties are summarized in the table below. The compound can exist in anhydrous and hydrated forms, which may affect its solubility and other physical characteristics.

| Property | Value | Reference |

| CAS Number | 3267-76-3 | [1][2][3] |

| Molecular Formula | C₄H₄CoO₄ | [1] |

| Molecular Weight | 175.01 g/mol | [1][2] |

| Appearance | Pink to reddish powder/crystals | |

| Boiling Point | 236.1 °C (decomposes) | [2] |

| Flash Point | 110.9 °C | [2] |

| Solubility | Sparingly soluble in water. The solubility of cobalt compounds is generally pH-dependent, with increased mobility in acidic solutions. | [4] |

Biological Activity and Mechanism of Action

The primary biological activity of interest for this compound stems from the individual and combined actions of its constituent ions: cobalt(II) and succinate. Both are known to play a role in the cellular response to hypoxia (low oxygen).

Hypoxia-Mimetic Agent and HIF-1α Stabilization

Cobalt(II) ions are widely recognized as chemical mimetics of hypoxia.[2][5][6][7] They induce a state that resembles cellular hypoxia under normoxic (normal oxygen) conditions by stabilizing the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[1][6][8][9][10] HIF-1 is a key transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, allowing cells to adapt to low oxygen environments.[2][11]

The mechanism of HIF-1α stabilization by cobalt involves the inhibition of prolyl hydroxylase domain (PHD) enzymes.[7][10][12] These enzymes are non-heme iron-dependent dioxygenases that, under normoxic conditions, hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

Cobalt(II) ions are believed to inhibit PHDs by substituting for the essential iron(II) cofactor at the enzyme's active site.[6][8] This inhibition prevents the hydroxylation of HIF-1α, thereby preventing its recognition by VHL and its subsequent degradation. As a result, HIF-1α accumulates in the cell, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes.

Succinate, the anion of succinic acid, is an intermediate in the Krebs cycle and has also been shown to inhibit PHDs.[3][4][10][13] An accumulation of succinate, for instance due to mutations in the succinate dehydrogenase (SDH) enzyme, can lead to the stabilization of HIF-1α.[3][10] Therefore, this compound provides two potential mechanisms for the inhibition of PHDs and the stabilization of HIF-1α.

Figure 1: HIF-1α Stabilization Pathway by this compound.

Experimental Protocols

While specific protocols for this compound are not widely published, protocols for inducing chemical hypoxia using cobalt chloride can be adapted. It is crucial to determine the optimal concentration of this compound for a specific cell line and experimental setup, as cobalt toxicity can be a concern at higher concentrations.

Induction of HIF-1α in Cell Culture (General Protocol)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

-

This compound

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water or an appropriate solvent. The concentration should be high enough to allow for dilution into the cell culture medium without significantly altering the medium's volume or composition. Due to its limited water solubility, gentle heating or sonication may be required to fully dissolve the compound. Filter-sterilize the stock solution.

-

Treatment: Dilute the this compound stock solution directly into the cell culture medium to achieve the desired final concentration. A concentration range of 50-200 µM can be used as a starting point for optimization, based on data for cobalt chloride.[14][15] A vehicle control (medium with the solvent used for the stock solution) should be included.

-

Incubation: Incubate the cells for a period of 4-24 hours. The optimal incubation time for HIF-1α stabilization should be determined empirically.

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to the plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Analysis: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). The stabilized HIF-1α can then be detected by Western blotting.

Figure 2: General Experimental Workflow for HIF-1α Induction.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

Hypoxia Research

As a hypoxia-mimetic agent, this compound can be used to study the cellular and molecular responses to hypoxia in a controlled and reproducible manner, without the need for specialized hypoxic chambers. This is particularly useful for investigating the role of the HIF-1 pathway in various physiological and pathological processes, including cancer, ischemia, and inflammation.

Drug Development and Delivery

Cobalt-containing compounds are being explored for their therapeutic potential.[16] The ability of cobalt to stabilize HIF-1α has implications for the treatment of ischemic diseases, where the promotion of angiogenesis could be beneficial.

Furthermore, this compound can be used as a component in the synthesis of metal-organic frameworks (MOFs).[5][17][18] MOFs are porous materials with high surface areas that can be used for drug delivery.[19][20] Cobalt-based MOFs have been investigated for their potential in cancer therapy, where they can act as carriers for chemotherapeutic agents.[20] The succinate linker in such MOFs can be designed to be biodegradable, allowing for the controlled release of the encapsulated drug and the cobalt ions, which may have their own therapeutic effects.

Toxicology and Safety

While cobalt is an essential trace element, exposure to high levels of cobalt can be toxic.[21] The toxicity of cobalt compounds is generally related to the bioavailability of the cobalt ion.

| Endpoint | Observation | Reference |

| Human Exposure | Occupational exposure to cobalt can lead to respiratory effects, including asthma and decreased pulmonary function. Oral exposure has been associated with hematological and thyroid effects. | [21] |

| Carcinogenicity | Cobalt and cobalt compounds that release cobalt ions in vivo are reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies. | [11] |

| In Vitro Toxicity | High concentrations of cobalt chloride have been shown to induce apoptosis in cell culture. | [6] |

It is essential to handle this compound with appropriate safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in research and drug development, primarily due to its ability to act as a hypoxia-mimetic agent and stabilize HIF-1α. Its dual mechanism of action, involving both cobalt and succinate in the inhibition of prolyl hydroxylases, makes it a particularly interesting tool for studying the cellular response to hypoxia. Further research into the specific applications of this compound in drug delivery systems, such as MOFs, is warranted. As with all cobalt-containing compounds, careful consideration of its toxicological profile is necessary for its safe and effective use in any application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Succinate links TCA cycle dysfunction to oncogenesis by inhibiting HIF-alpha prolyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. core.ac.uk [core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Hypoxia-Mimetic Agent Cobalt Chloride Differently Affects Human Mesenchymal Stem Cells in Their Chondrogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of cobalt chloride as a chemical hypoxia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cobalt-Related Exposures - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection [acs.figshare.com]

- 19. Therapeutic Application of Metal–Organic Frameworks Composed of Copper, Cobalt, and Zinc: Their Anticancer Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cobalt–nickel metal–organic frameworks (CNMs) as drug delivery agents for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

Synthesis of Cobalt Succinate from Cobalt Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cobalt succinate (B1194679) from cobalt chloride. It details the underlying chemical principles, a step-by-step experimental protocol for its synthesis via a precipitation reaction, and methods for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the synthesis and application of cobalt succinate.

Introduction

This compound is a metal-organic coordination complex with a range of potential applications, including in the development of novel therapeutic agents, as a catalyst, and in the synthesis of advanced materials. The synthesis of this compound from readily available precursors such as cobalt chloride is a fundamental process for its further investigation and application. This guide focuses on a reproducible precipitation method for the synthesis of this compound.

Chemical Principle

The synthesis of this compound from cobalt chloride is typically achieved through a precipitation reaction. In this method, an aqueous solution of cobalt(II) chloride is reacted with a solution of a succinate salt, commonly disodium (B8443419) succinate. The reaction proceeds via a double displacement mechanism, where the cobalt(II) cations (Co²⁺) and succinate anions (C₄H₄O₄²⁻) combine to form the sparingly soluble this compound, which precipitates out of the solution. The stoichiometry of the reaction is crucial for achieving a high yield and purity of the final product.

The overall chemical equation for the reaction is:

CoCl₂(aq) + Na₂C₄H₄O₄(aq) → CoC₄H₄O₄(s) + 2NaCl(aq)

Experimental Protocol: Precipitation Method

This section details a standard laboratory procedure for the synthesis of this compound.

3.1. Materials and Reagents

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Succinic acid (C₄H₆O₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

3.2. Equipment

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

pH meter or pH indicator paper

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

3.3. Procedure

-

Preparation of Disodium Succinate Solution:

-

Dissolve a stoichiometric amount of succinic acid in deionized water in a beaker.

-

Slowly add a 2 M solution of sodium hydroxide dropwise while stirring until the succinic acid is fully neutralized and the pH of the solution reaches approximately 7.0. This can be monitored using a pH meter. The resulting solution is aqueous disodium succinate.

-

-

Preparation of Cobalt(II) Chloride Solution:

-

In a separate beaker, dissolve cobalt(II) chloride hexahydrate in deionized water to create a solution of known concentration.

-

-

Precipitation of this compound:

-

While stirring vigorously, slowly add the cobalt(II) chloride solution to the disodium succinate solution at room temperature.

-

A pink precipitate of this compound will form immediately.

-

Continue stirring the mixture for a defined period, typically 1-2 hours, to ensure the completion of the reaction and to allow for crystal growth.

-

-

Isolation and Purification of the Product:

-

Isolate the this compound precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials and byproducts, such as sodium chloride.

-

Finally, wash the precipitate with ethanol to facilitate drying.

-

-

Drying:

-

Dry the purified this compound precipitate in an oven at a controlled temperature, typically between 60-80 °C, until a constant weight is achieved.

-

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and structure. Common analytical techniques employed for this purpose are summarized below.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The spectrum of this compound will show characteristic absorption bands for the carboxylate groups. The broad band observed around 3201 cm⁻¹ can be attributed to the presence of lattice water molecules.[1]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretching (lattice water) | ~3201 |

| C=O stretching (asymmetric) | ~1550 - 1610 |

| C=O stretching (symmetric) | ~1400 - 1450 |

4.2. X-ray Diffraction (XRD)

XRD analysis is employed to determine the crystalline structure of the synthesized this compound. The diffraction pattern will exhibit characteristic peaks corresponding to the specific crystal lattice of the compound. The XRD pattern of cobalt nanoparticles can be obtained by heating this compound, indicating its potential as a precursor for nanomaterials.[2]

4.3. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of the this compound. The analysis provides information on the temperature at which the compound decomposes and the nature of the decomposition products. The TGA curve of this compound typically shows an initial weight loss corresponding to the removal of water molecules, followed by the decomposition of the succinate ligand at higher temperatures.[3]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | 32 - 85 | ~6.1 | Loss of water molecules[4] |

| Decomposition of Succinate | > 300 | Variable | Degradation of the organic ligand |

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound via the precipitation method.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of Cobalt Succinate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structures of cobalt succinate (B1194679) hydrates. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry and material properties of these compounds. This document summarizes key crystallographic data, details experimental protocols for their synthesis, and visualizes the synthetic pathways leading to different structural motifs.

Introduction to Cobalt Succinate Hydrates

Cobalt(II) succinate forms a variety of coordination polymers, with the degree of hydration and the nature of the organic ligands playing a crucial role in determining the final crystal architecture. These structures range from one-dimensional chains to complex three-dimensional frameworks. The flexibility of the succinate ligand, which can adopt different conformations (e.g., gauche and anti), contributes to this structural diversity. Understanding the relationship between synthesis conditions and the resulting crystal structure is critical for the rational design of new materials with desired properties.

Crystallographic Data of this compound Hydrates

The following table summarizes the crystallographic data for various this compound hydrates and related coordination polymers. This data is essential for identifying and characterizing these compounds.

| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| This compound Tetrahydrate | [Co(H₂O)₄(C₄H₄O₄)] | Monoclinic | P2₁/c | 6.234(3) | 15.011(8) | 7.442(4) | 90 | 113.83(3) | 90 | [1] |

| Pyrazine-Containing this compound Hydrate | [Co(H₂O)(pyz)(suc)] | Monoclinic | P2₁/c | 7.726(5) | 7.215(0) | 15.652(11) | 90 | 98.78(2) | 90 | [1] |

| Pyrazine-Containing this compound Dihydrate | [Co(H₂O)₂(pyz)(suc)] | Monoclinic | C2/c | 17.584(12) | 7.158(0) | 7.789(5) | 90 | 94.67(3) | 90 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of various this compound hydrates are provided below. These protocols are based on established literature procedures.[1]

Synthesis of this compound Tetrahydrate [Co(H₂O)₄(suc)]

Materials:

-

Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

Disodium (B8443419) succinate (Na₂suc)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of cobalt(II) nitrate hexahydrate.

-

Prepare an aqueous solution of disodium succinate.

-

Mix the two solutions at ambient temperature.

-

Heat the resulting mixture on a steam bath.

-

Copious amounts of the [Co(H₂O)₄(suc)] coordination polymer will precipitate.

-

Filter the product, wash with deionized water, and air dry.

Synthesis of Pyrazine-Containing this compound Hydrates

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Disodium succinate (Na₂suc)

-

Pyrazine (B50134) (pyz)

-

Deionized water

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure for [Co(H₂O)(pyz)(suc)] (1) and [Co(H₂O)₂(pyz)(suc)] (2):

-

Combine Cobalt(II) nitrate hexahydrate, disodium succinate, and pyrazine in a Teflon-lined autoclave.

-

Add deionized water as the solvent.

-

Seal the autoclave and heat it to 105 °C for 48 hours for hydrothermal synthesis, which yields orange crystals of compound 1 .[1]

-

For compound 2 , allow the mother liquor from the synthesis of 1 to undergo slow evaporation at room temperature, which will afford red crystals.[1]

Influence of Solvents on Product Formation: The choice of solvent significantly influences the final product. While water under hydrothermal conditions yields the pyrazine-incorporated structures, using aprotic solvents like DMSO and DMF can lead to different coordination polymers. For instance, mixing the reagents in DMSO at ambient conditions can lead to the formation of different crystalline blocks, while DMF under normal conditions can yield the simple this compound tetrahydrate.[1]

Synthetic Pathways and Structural Relationships

The formation of different this compound hydrates and coordination polymers is highly dependent on the reaction conditions. The interplay of temperature, solvent, and the presence of additional ligands like pyrazine dictates the final crystal structure.

Caption: Synthetic pathways to different this compound hydrates.

Thermal Decomposition

The thermal stability of this compound hydrates is an important characteristic. Upon heating, these compounds typically undergo dehydration followed by the decomposition of the succinate ligand. For instance, cobalt(II) succinate tetrahydrate, when heated, first loses its water of crystallization. Further heating leads to the decomposition of the anhydrous salt. The final decomposition products in an inert atmosphere can be cobalt oxides (such as CoO) or even metallic cobalt, depending on the temperature and atmosphere.[2] In the presence of air, Co₃O₄ is the expected final product.[3]

Conclusion

The crystal structure of this compound hydrates is a rich field of study, demonstrating the versatility of coordination chemistry in creating diverse structural motifs. The synthesis conditions, particularly the choice of solvent and temperature, are critical parameters that direct the self-assembly process. The data and protocols presented in this guide offer a solid foundation for researchers to explore, synthesize, and characterize these fascinating materials for a range of applications, from catalysis to drug delivery systems.

References

Solubility of Cobalt Succinate: A Technical Overview for Researchers

Introduction

Cobalt succinate (B1194679), the cobalt(II) salt of succinic acid, is a compound of interest in various fields, including catalysis, materials science, and increasingly, in pharmaceutical and drug development research. A thorough understanding of its solubility characteristics in a range of solvents is fundamental for its application, formulation, and in-vitro/in-vivo studies. This technical guide provides a consolidated overview of the available scientific information regarding the solubility of cobalt succinate and outlines a general experimental framework for its determination.

Qualitative Solubility Profile

Based on available literature, this compound exhibits limited solubility in many common solvents. While precise quantitative data is scarce in publicly accessible resources, a qualitative understanding can be summarized as follows:

-

Alcohols (Methanol, Ethanol): A cobalt(II)-triethanolamine-succinate complex was found to be only slightly soluble in methanol. This indicates that simple alcohols may not be effective solvents for this compound.

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[2][3] The synthesis of cobalt(II) succinate coordination polymers has been reported in DMSO, suggesting that it can serve as a solvent or a reactant medium for this compound.[4]

-

Other Organic Solvents: The general principle of "like dissolves like" suggests that this compound, being a metal salt of a dicarboxylic acid, is unlikely to be highly soluble in non-polar organic solvents.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not extensively documented in the available literature, a generally accepted and robust method is the isothermal shake-flask method . The following protocol is a standard procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected Solvents (e.g., deionized water, ethanol, methanol, DMSO)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical instrumentation for cobalt quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or UV-Vis Spectrophotometry after complexation)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the containers in a constant temperature shaker bath set to the desired temperature.

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the samples to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to withdraw from the upper portion of the solution.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis of Cobalt Concentration:

-

Accurately dilute the filtered solution with an appropriate solvent to a concentration range suitable for the chosen analytical method.

-

Determine the concentration of cobalt in the diluted solution using a calibrated analytical instrument (e.g., AAS, ICP-MS, or UV-Vis). Spectrophotometric methods may require the use of a complexing agent that forms a colored complex with cobalt(II) ions for accurate measurement.[5]

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. While quantitative data in the public domain is limited, this guide provides a qualitative overview and a robust experimental protocol for its determination. The provided diagrams illustrate the necessary experimental workflow and the key factors that influence solubility. It is recommended that researchers and drug development professionals conduct their own solubility studies to obtain precise data relevant to their specific formulations and applications.

References

An In-depth Technical Guide to the Thermal Decomposition Properties of Cobalt Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition properties of cobalt succinate (B1194679). The information presented herein is curated from scientific literature to aid researchers, scientists, and professionals in drug development in understanding the thermal stability and decomposition pathways of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved.

Thermal Decomposition Profile

The thermal decomposition of cobalt succinate is a multi-stage process that is highly dependent on the atmospheric conditions and the specific nature of the this compound complex (e.g., anhydrous vs. hydrated, presence of other ligands). The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under different atmospheres.

Table 1: Thermal Decomposition Data for Cobalt(II) Succinate Trihydrate (Co(C₄H₄O₄)·3H₂O) in Nitrogen (N₂) Atmosphere [1][2]

| Decomposition Step | Temperature Range (°C) | Endothermic Peak (°C) | Mass Loss (%) | Gaseous Products Evolved | Solid Residue |

| Dehydration | 215 - 300 | 295 | 9.25 | H₂O | Anhydrous Co(C₄H₄O₄) |

| Decomposition 1 | 300 - 480 | - | 26.78 | Propanoic acid, CO, CO₂ | Intermediate cobalt species |

| Decomposition 2 | 565 - 635 | 605 | 19.13 | CO, CO₂ | Mixture of Co and CoO |

| Decomposition 3 | 635 - 900 | - | 6.06 | CO, CO₂ | Mixture of Co and CoO |

Table 2: Thermal Decomposition Data for Cobalt(II) Succinate Trihydrate (Co(C₄H₄O₄)·3H₂O) in Carbon Dioxide (CO₂) Atmosphere [2]

| Decomposition Step | Temperature Range (°C) | Endothermic Peak (°C) | Mass Loss (%) | Gaseous Products Evolved | Solid Residue |

| Dehydration | Not specified | - | 9.63 | H₂O | Anhydrous Co(C₄H₄O₄) |

| Decomposition 1 | 375 - 480 | 470 | 32.91 | Not specified | Intermediate cobalt species |

| Decomposition 2 | 480 - 575 | 545 | 19.17 | Not specified | Co |

| Oxidation | 575 - 980 | - | -5.07 (mass gain) | - | Mixture of Co and CoO |

Anhydrous this compound, [Co(C₄H₄O₄)]n, has been reported to exhibit high thermal stability, being stable up to 425 °C in a static air atmosphere[3][4].

Experimental Protocols

The data presented in this guide were primarily obtained using simultaneous thermogravimetry (TG) and differential thermal analysis (DTA). The following is a generalized experimental protocol based on the methodologies described in the cited literature.

2.1. Simultaneous Thermogravimetric and Differential Thermal Analysis (TG-DTA)

-

Instrumentation : A simultaneous TG-DTA thermal analyzer is used to record the mass loss and thermal events of the sample as a function of temperature.

-

Sample Preparation : A small amount of the this compound sample (typically 3-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible[1][5].

-

Heating Program : The sample is heated from room temperature to a final temperature (e.g., 1000 °C or 1180 °C) at a constant heating rate, commonly 10 °C/min[6].

-

Atmosphere : The experiment is conducted under a dynamic atmosphere of a specific gas, such as nitrogen or carbon dioxide, with a constant flow rate (e.g., 40-100 mL/min) to ensure a controlled environment[7].

-

Data Analysis : The TG curve is analyzed to determine the temperature ranges of decomposition and the corresponding mass losses. The DTA curve is used to identify the temperatures of endothermic and exothermic events.

2.2. Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the thermal analyzer can be coupled with other analytical instruments.

-

TG-FTIR (Thermogravimetry-Fourier Transform Infrared Spectroscopy) : The gaseous effluent from the TG furnace is continuously transferred to an FTIR gas cell via a heated transfer line to obtain the infrared spectra of the evolved gases[7].

-

TG-MS (Thermogravimetry-Mass Spectrometry) : The evolved gases are introduced into a mass spectrometer to identify the species based on their mass-to-charge ratio[7].

Visualized Workflows and Pathways

3.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

3.2. Generalized Thermal Decomposition Pathway in an Inert Atmosphere

This diagram illustrates the logical progression of the thermal decomposition of hydrated this compound in an inert (nitrogen) atmosphere.

References

- 1. redalyc.org [redalyc.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Solvothermal synthesis and characterization of coordination polymers of cobalt(II) and zinc(II) with succinic acid | AVESİS [avesis.erdogan.edu.tr]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Magnetic Properties of Cobalt(II) Succinate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of a series of cobalt(II) succinate (B1194679) coordination polymers. The document details the synthesis, crystal structure, and magnetic behavior of four such complexes, offering valuable insights for researchers in materials science and drug development.

Core Magnetic Data of Cobalt(II) Succinate Complexes

The magnetic properties of four one-dimensional cobalt(II) succinate coordination polymers with N-heterocyclic ligands have been investigated. These complexes are formulated as [Co(μ₂-suc)(bzim)₂(MeOH)₂]n (1), [Co(μ₂-suc)(bzim)₂(H₂O)₂]n (2), [Co(μ₂-suc)(2-Mebzim)₂(H₂O)₂]n (3), and [Co(μ₂-suc)(2-Etbzim)₂]n (4), where suc = succinate dianion, bzim = 1-H-benzimidazole, 2-Mebzim = 2-methyl-1-H-benzimidazole, and 2-Etbzim = 2-ethyl-1-H-benzimidazole.[1] The coordination environment of the central cobalt(II) ion is octahedral in complexes 1, 2, and 3, while it adopts a tetrahedral geometry in complex 4.[1]

A similar cobalt(II) complex, [Co(SCA)₂(MBIm)₂]n (where SCA is succinic acid and MBIm is 5,6-dimethylbenzimidazole), has also been synthesized and characterized, providing further insight into the magnetic behavior of this class of compounds.

| Complex | Coordination Geometry | χₘT at 300 K (cm³ K mol⁻¹) | Weiss Constant (θ) (K) | Effective Magnetic Moment (μ_eff) at 300 K (μ_B) | Key Magnetic Behavior |

| [Co(SCA)₂(MBIm)₂]n | Octahedral | 3.15 | -15.3 | 5.02 | Easy-axis magnetic anisotropy, field-induced slow magnetic relaxation.[2] |

| [Co(μ₂-suc)(bzim)₂(MeOH)₂]n (1) | Octahedral | Data not available | Data not available | Data not available | Spin-orbit interaction is expected to be significant.[1] |

| [Co(μ₂-suc)(bzim)₂(H₂O)₂]n (2) | Octahedral | Data not available | Data not available | Data not available | Spin-orbit interaction is present.[1] |

| [Co(μ₂-suc)(2-Mebzim)₂(H₂O)₂]n (3) | Octahedral | Data not available | Data not available | Data not available | Spin-orbit interaction is present.[1] |

| [Co(μ₂-suc)(2-Etbzim)₂]n (4) | Tetrahedral | Data not available | Data not available | Data not available | Exhibits spin-only behavior.[1] |

Note: Specific quantitative data for complexes 1-4 were not available in the public domain at the time of this guide's compilation. The data for [Co(SCA)₂(MBIm)₂]n is included as a representative example of a similar cobalt(II) succinate complex.

Experimental Protocols

Synthesis of Cobalt(II) Succinate Complexes

The following is a representative hydrothermal synthesis protocol for a cobalt(II) succinate complex, based on the synthesis of [Co(SCA)₂(MBIm)₂]n.[2]

Materials:

-

Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)

-

Succinic acid (SCA)

-

5,6-dimethylbenzimidazole (MBIm)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

A mixture of Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg), SCA (0.1 mmol, 11.8 mg), and MBIm (0.2 mmol, 29.2 mg) is dissolved in a solvent mixture of H₂O (5 mL) and DMF (5 mL).

-

The resulting solution is sealed in a 25-mL Teflon-lined stainless steel vessel.

-

The vessel is heated to 120 °C for 72 hours.

-

After slow cooling to room temperature, block-shaped crystals of the product are obtained.

-

The crystals are washed with deionized water and dried in air.

Magnetic Susceptibility Measurements

Magnetic susceptibility data for powdered samples are typically collected using a SQUID (Superconducting Quantum Interference Device) magnetometer.

Instrumentation:

-

Quantum Design MPMS-XL7 SQUID magnetometer (or equivalent).

Procedure:

-

A polycrystalline sample of the cobalt(II) succinate complex is packed into a gelatin capsule.

-

The capsule is placed in the sample holder of the SQUID magnetometer.

-

Direct current (DC) magnetic susceptibility measurements are performed in the temperature range of 2-300 K under an applied magnetic field of 1000 Oe.

-

Diamagnetic corrections are applied to the experimental data using Pascal's constants to account for the core diamagnetism of the constituent atoms.

-

The effective magnetic moment (μ_eff) is calculated from the molar magnetic susceptibility (χₘ) using the equation: μ_eff = 2.828(χₘT)¹ᐟ².

Visualization of Structure-Property Relationships

The magnetic properties of cobalt(II) complexes are intrinsically linked to their coordination geometry. The following diagram illustrates the general relationship between the synthesis, structure, and resulting magnetic behavior of the cobalt(II) succinate complexes discussed.

References

Spectroscopic Analysis of Cobalt Succinate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of cobalt succinate (B1194679), with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. It is intended for researchers, scientists, and drug development professionals who are interested in the vibrational properties and structural characterization of this coordination polymer. This document outlines detailed experimental protocols for both FTIR and Raman analysis, presents a structured summary of key vibrational modes, and includes a conceptual workflow for the spectroscopic characterization process. The information herein is synthesized from various scientific publications to offer a consolidated resource for the study of cobalt succinate and related metal-organic frameworks.

Introduction

This compound is a metal-organic framework (MOF) composed of cobalt(II) cations coordinated to succinate anions. The succinate ligand, with its flexible carbon chain and two carboxylate groups, can adopt various conformations, leading to a diversity of crystal structures and coordination environments for the cobalt ion. This structural versatility makes the thorough characterization of this compound crucial for understanding its properties and potential applications in areas such as catalysis, gas storage, and as a precursor for cobalt oxide materials.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of this compound. FTIR spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the coordination mode of the carboxylate groups, the presence of water molecules, and the overall molecular fingerprint. Raman spectroscopy, which detects changes in polarizability, is complementary to FTIR and is especially useful for analyzing the vibrations of the non-polar backbone of the succinate ligand and the metal-oxygen bonds. Together, these techniques offer a detailed picture of the bonding and symmetry within the this compound framework.

Data Presentation: Vibrational Modes of this compound

The following tables summarize the characteristic FTIR and Raman active vibrational modes observed for this compound complexes. It is important to note that the exact peak positions can vary depending on the specific crystal structure, hydration state, and the presence of other coordinating ligands. The data presented here is a representative compilation from the scientific literature.

Table 1: FTIR Spectral Data for this compound Complexes

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3560 - 3230 | Broad | ν(O-H) of coordinated or lattice water | [1] |

| ~3080 - 2890 | Medium-Weak | ν(C-H) of methylene (B1212753) groups | [1] |

| ~1578 | Very Strong | νₐₛ(COO⁻) - Asymmetric stretching of carboxylate | [2] |

| ~1550 - 1500 | Strong-Medium | νₐₛ(COO⁻) - Asymmetric stretching of carboxylate | [1] |

| ~1430 - 1380 | Strong-Medium | νₛ(COO⁻) - Symmetric stretching of carboxylate | [1] |

| ~1397 | Very Strong | νₛ(COO⁻) - Symmetric stretching of carboxylate | [2] |

| ~1443, ~1415 | Weak | δ(CH₂) - Scissoring vibration of methylene | [1] |

| ~1210 | Weak | ω(CH₂) - Wagging vibration of methylene | [1] |

| ~870 | Weak | Rocking vibration of CH₂ | [2] |

| ~764 | Medium | Rocking vibration of CH₂ | [2] |

| ~634 | Weak | δ(OCO) - Bending mode of carboxylate | [1] |

| ~574 | Medium | Co-O stretching | [2] |

Table 2: Raman Spectral Data for this compound Complexes

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3560 | Sharp | ν(O-H) | [1] |

| ~2855 | Sharp | νₛ(C-H) - Symmetric stretching of CH₂ | [1] |

| ~1443, ~1415 | Weak | δ(CH₂) - Scissoring vibration of methylene | [1] |

| ~1210 | Weak | ω(CH₂) - Wagging vibration of methylene | [1] |

| ~1000 | - | In-plane bending modes of pyrazine (B50134) (if present as a co-ligand) | [1] |

| ~634 | Weak | δ(OCO) - Bending mode of carboxylate | [1] |

Experimental Protocols

The following sections detail the methodologies for conducting FTIR and Raman spectroscopic analysis of this compound. These protocols are based on standard practices for the characterization of metal-organic frameworks and coordination polymers.

FTIR Spectroscopy

3.1.1. Sample Preparation (KBr Pellet Method)

-

Grinding: A small amount of the dried this compound sample (typically 1-2 mg) is placed in an agate mortar. To this, approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added. The mixture is gently but thoroughly ground with an agate pestle for several minutes until a fine, homogeneous powder is obtained.

-

Pellet Pressing: The powdered mixture is transferred to a pellet press die. The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Sample Mounting: The resulting KBr pellet is carefully removed from the die and mounted in the sample holder of the FTIR spectrometer.

3.1.2. Data Acquisition

-

Instrument Purging: The sample compartment of the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: A background spectrum is collected using an empty sample holder or a pure KBr pellet. This spectrum accounts for the instrumental response and any atmospheric contributions.

-

Sample Spectrum: The sample pellet is placed in the beam path, and the sample spectrum is recorded.

-

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Mode: Transmittance or Absorbance.

-

3.1.3. Data Processing

-

Background Subtraction: The background spectrum is automatically subtracted from the sample spectrum.

-

Baseline Correction: A baseline correction may be applied to account for any sloping or curved baselines.

-

Peak Picking: The wavenumbers of the absorption maxima are identified.

Raman Spectroscopy

3.2.1. Sample Preparation

-

Solid Sample: A small amount of the powdered this compound sample is placed on a microscope slide or in a capillary tube.

-

No Special Preparation: One of the advantages of Raman spectroscopy is that it often requires minimal to no sample preparation.

3.2.2. Data Acquisition

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a microscope for sample focusing is used.

-

Focusing: The laser is focused onto the sample using the microscope objective.

-

Data Collection: The Raman scattered light is collected and directed to the detector.

-

Typical Parameters:

-

Excitation Wavelength: A wavelength that does not cause fluorescence of the sample should be chosen.

-

Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation.

-

Integration Time and Accumulations: Multiple scans are typically accumulated over a set integration time to improve the signal-to-noise ratio.

-

Spectral Range: A range covering the expected vibrational modes is selected (e.g., 100 - 3500 cm⁻¹).

-

3.2.3. Data Processing

-

Cosmic Ray Removal: Algorithms are used to remove sharp spikes from cosmic rays.

-

Baseline Correction: A baseline correction is applied to remove any background fluorescence.

-

Peak Picking: The wavenumbers of the Raman shifts are identified.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound and the relationship between the experimental steps.

Figure 1: Experimental workflow for the spectroscopic analysis of this compound.

Figure 2: Logical relationship between spectroscopic techniques and structural information.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the structural elucidation of this compound. This guide has provided a foundational understanding of the principles, experimental procedures, and data interpretation involved in the vibrational analysis of this important coordination polymer. The presented data and protocols serve as a valuable resource for researchers in materials science and drug development, facilitating the accurate and comprehensive characterization of this compound and its derivatives. Further investigations, potentially combining these spectroscopic techniques with theoretical calculations such as Density Functional Theory (DFT), can lead to a more profound understanding of the structure-property relationships in this class of materials.

References

Electrochemical Behavior of Cobalt Succinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt succinate (B1194679), a coordination polymer, is emerging as a material of interest in various electrochemical applications. Its unique structural features and redox activity make it a potential candidate for use in energy storage devices and electrocatalysis. This technical guide provides a comprehensive overview of the electrochemical behavior of cobalt succinate, detailing its synthesis, characterization, and performance in supercapacitors, batteries, and as an electrocatalyst for oxygen and hydrogen evolution reactions. This document synthesizes available data, outlines experimental protocols, and presents logical workflows to facilitate further research and development in this area. While the electrochemical properties of cobalt oxides and other derivatives are widely studied, this guide focuses on the specific attributes of this compound, highlighting its potential and the current state of knowledge in the field.

Introduction

The study of cobalt-based materials for electrochemical applications has been extensive, driven by cobalt's rich redox chemistry and the diverse coordination environments it can adopt.[1] Among these materials, this compound, a metal-organic framework (MOF) precursor, presents an intriguing subject for investigation.[2] Its structure, composed of cobalt ions linked by succinate ligands, offers a framework that can be tailored for specific electrochemical processes. This guide will delve into the synthesis of this compound and its subsequent electrochemical characterization, providing a foundational understanding for researchers and professionals in the field.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with hydrothermal and non-hydrothermal routes being the most common. The chosen method can significantly influence the resulting material's structure and, consequently, its electrochemical properties.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely employed method for producing crystalline this compound. This technique involves the reaction of a cobalt salt (e.g., cobalt(II) nitrate (B79036) hexahydrate) with succinic acid in an aqueous solution under elevated temperature and pressure in a sealed vessel, such as a Teflon-lined autoclave.[3] The temperature and duration of the reaction are critical parameters that dictate the final product's phase and morphology.

Non-hydrothermal Synthesis (Room Temperature)

This compound can also be synthesized at room temperature. This typically involves the direct precipitation of this compound by mixing aqueous solutions of a soluble cobalt salt and a succinate salt (e.g., sodium succinate) or succinic acid, with the pH adjusted to facilitate precipitation. This method often yields amorphous or microcrystalline powders.

Electrochemical Characterization Techniques

To elucidate the electrochemical behavior of this compound, a suite of standard electrochemical techniques is employed. These methods provide insights into the material's capacitive properties, charge-transfer kinetics, and catalytic activity.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the redox processes occurring at the electrode-electrolyte interface.[3] By sweeping the potential of a working electrode containing this compound and measuring the resulting current, information about the redox potentials, reaction reversibility, and capacitive behavior can be obtained.[4]

Galvanostatic Charge-Discharge (GCD)

Galvanostatic charge-discharge cycling is crucial for evaluating the performance of electrode materials in energy storage applications.[5] By applying a constant current and measuring the time it takes for the potential to change within a defined window, key parameters such as specific capacitance, coulombic efficiency, and cycling stability can be determined.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical impedance spectroscopy is a powerful non-destructive technique used to investigate the interfacial and bulk properties of an electrochemical system.[6] By applying a small AC voltage perturbation over a range of frequencies, a Nyquist plot is generated, which can be modeled to determine parameters like solution resistance, charge-transfer resistance, and diffusion characteristics.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the preparation of electrodes for electrochemical testing.

Synthesis of Cobalt(II) Succinate Tetrahydrate

This protocol is adapted from the non-hydrothermal synthesis method.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Succinic acid (C₄H₆O₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of cobalt(II) chloride hexahydrate in deionized water.

-

Prepare a 0.1 M solution of succinic acid in deionized water.

-

Slowly add the succinic acid solution to the cobalt chloride solution under constant stirring.

-

Adjust the pH of the mixture to approximately 7 by dropwise addition of a 1 M NaOH solution. A pink precipitate of this compound will form.

-

Continue stirring the mixture for 2 hours at room temperature to ensure complete reaction.

-

Collect the precipitate by filtration and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the resulting this compound powder in a vacuum oven at 60 °C for 12 hours.

Working Electrode Preparation

Materials:

-

Synthesized this compound powder

-

Carbon black (conductive agent)

-

Polyvinylidene fluoride (B91410) (PVDF) binder

-

N-Methyl-2-pyrrolidone (NMP) solvent

-

Nickel foam or glassy carbon electrode (substrate)

Procedure:

-

Prepare a slurry by mixing the this compound powder, carbon black, and PVDF in a weight ratio of 80:10:10 in a small amount of NMP.

-

Mix the components thoroughly until a homogeneous slurry is formed.

-

Coat the slurry onto the substrate (e.g., a 1x1 cm piece of nickel foam or the surface of a glassy carbon electrode).

-

Dry the coated electrode in a vacuum oven at 80 °C for 12 hours to remove the solvent.

-

Press the dried electrode at a pressure of 10 MPa to ensure good contact between the active material and the substrate.

Electrochemical Performance of this compound

The electrochemical performance of this compound is evaluated in the context of its potential applications.

Supercapacitor Applications

When used as a supercapacitor electrode, this compound exhibits pseudocapacitive behavior, arising from Faradaic reactions at the electrode surface. The specific capacitance is a key metric for performance.

| Electrochemical Parameter | Value | Test Conditions |

| Specific Capacitance | ~72.5 F/g | 2 A/g in a two-electrode asymmetric supercapacitor with PPD-rGO as the counter electrode.[8] |

| Capacitive Retention | ~70% after 2200 cycles | 2 A/g current density.[8] |

| Potential Window | 0 - 1.6 V | Two-electrode asymmetric supercapacitor.[8] |

Battery Anode Applications

As an anode material for lithium-ion batteries, this compound undergoes conversion reactions with lithium ions. Key performance indicators include specific capacity, cycling stability, and rate capability. Although specific data for this compound is limited, cobalt-based coordination polymers have shown promising results. For instance, a Co-btca (1,2,4,5-benzenetetracarboxylic acid) coordination polymer delivered a reversible capacity of 773.9 mAh/g after 200 cycles at a current density of 500 mA/g.[9]

| Electrochemical Parameter | Value (for a related Co-coordination polymer) | Test Conditions |

| Reversible Capacity | 773.9 mAh/g after 200 cycles | 500 mA/g current density.[9] |

| Initial Reversible Capacity | 801.3 mAh/g after 50 cycles | 200 mA/g current density.[9] |

Electrocatalytic Applications

Cobalt-based materials are known to be active catalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting. While specific studies on this compound for these applications are not abundant, cobalt-based MOFs and coordination polymers have demonstrated significant catalytic activity. For OER, a low overpotential and Tafel slope are desirable. Similarly, for HER, a low overpotential indicates high catalytic efficiency. A Co/Ni-succinic acid framework has been reported as a highly active oxygen evolution electrocatalyst.[1]

Conclusion

This compound presents a promising, yet relatively underexplored, material for electrochemical applications. Its synthesis is straightforward, and it exhibits potential as a supercapacitor electrode and a precursor for battery anode materials and electrocatalysts. The available data, primarily from studies on related cobalt-based coordination polymers, suggests that further focused research on the electrochemical properties of pure this compound is warranted. This guide provides a foundational framework for such investigations, outlining established synthesis and characterization protocols. Future work should aim to generate comprehensive quantitative data on the performance of this compound in various electrochemical systems to fully assess its potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. Preparation and application of cobalt oxide nanostructures as electrode materials for electrochemical supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Nyquist plot - PalmSens [palmsens.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Cobalt succinate coordination polymer synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Cobalt Succinate (B1194679) Coordination Polymers

Introduction

Coordination polymers (CPs) and metal-organic frameworks (MOFs) represent a significant class of materials in modern chemistry, valued for their tunable structures and diverse applications in areas like gas storage, catalysis, and drug delivery.[1] The construction of these materials relies on the careful selection of metal ions and organic ligands. Cobalt(II) is a versatile metal center known for its interesting magnetic and electronic properties.[1] When combined with flexible dicarboxylate ligands like succinic acid, it can form a wide array of architectures, from one-dimensional (1D) chains to complex three-dimensional (3D) networks.[2][3]

The flexibility of the succinate ligand, derived from succinic acid, allows it to adopt various coordination modes and conformations (e.g., anti and gauche), which, influenced by synthetic conditions such as temperature and solvent, dictates the final structure of the polymer.[2][4] This guide provides a comprehensive overview of the synthesis and characterization of cobalt succinate coordination polymers, tailored for researchers and professionals in materials science and drug development.

Synthesis Methodologies

The architecture of this compound coordination polymers is highly dependent on the synthetic route. The most common methods employed are hydrothermal, solvothermal, and room-temperature precipitation.[5][6] These techniques, along with the choice of solvents and co-ligands, can profoundly affect the resulting framework and its stability.[2][7]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of [Co(H₂O)(pyz)(suc)] (1) This protocol describes a mixed-ligand hydrothermal synthesis.[8]

-

Reactants: A mixture of Co(NO₃)₂·6H₂O (0.291 g, 1 mmol), succinic acid (0.118 g, 1 mmol), and pyrazine (B50134) (0.080 g, 1 mmol) is prepared.

-

Solvent: The reactants are dissolved in 10 mL of deionized water.

-

Reaction: The solution is sealed in a 20 mL Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is heated to 160 °C for 72 hours.

-

Cooling: The vessel is cooled to room temperature at a rate of 5 °C/h.

-

Product Isolation: Pink block-shaped crystals are collected, washed with deionized water, and air-dried.

Protocol 2: Room-Temperature Synthesis of [Co(H₂O)₄(C₄H₄O₄)] (2) This protocol details a straightforward synthesis under ambient conditions.[4]

-

Reactants: Cobalt(II) chloride hexahydrate (0.55 g), succinic acid (0.41 g), and potassium hydroxide (B78521) (0.13 g) are used.

-

Solvent: The reactants are dissolved in 5 mL of water. The final pH of the solution is approximately 3.[4][5]

-

Reaction: The solution is left undisturbed at room temperature.

-

Crystallization: Pink crystals form over the course of one day.[4]

-

Product Isolation: The crystals are filtered, washed, and dried.

Protocol 3: Solvothermal Synthesis of [Co(C₄H₄O₄)] (3) This protocol yields an anhydrous this compound polymer.[6][9]

-

Reactants: Cobalt(II) acetate (B1210297) tetrahydrate (1 mmol) and succinic acid (1 mmol) are used.

-

Solvent: The reactants are placed in a 1:1 mixture of N,N-dimethylformamide (DMF) and water (10 mL).

-

Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to 140 °C for 3 days.

-

Cooling: The autoclave is allowed to cool slowly to room temperature.

-

Product Isolation: Purple block-shaped crystals are recovered, washed with ethanol, and dried in air. This complex is noted for its high thermal stability, up to 425 °C.[6][9]

Characterization Techniques

A multi-technique approach is essential to fully characterize the structure, composition, and properties of the synthesized polymers.

X-ray Diffraction (XRD)

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms.[10][11] It provides detailed information on unit cell parameters, space group, bond lengths, bond angles, and the overall coordination environment of the cobalt center.[11]

Powder X-ray Diffraction (PXRD) is used to confirm the phase purity of the bulk crystalline sample and to ensure that the synthesized material corresponds to the structure determined by SCXRD.[12][13]

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and confirming the coordination of the succinate ligand to the cobalt ion.[14] The deprotonation of succinic acid and its coordination to the metal center cause characteristic shifts in the vibrational frequencies of the carboxylate groups. For succinic acid, a strong absorption band for the C=O stretch of the carboxylic acid group appears around 1700 cm⁻¹.[15] Upon coordination to cobalt, this band is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate (COO⁻) group, typically found in the 1610-1550 cm⁻¹ and 1410-1390 cm⁻¹ regions, respectively.[4][5] The presence of water molecules is indicated by broad O-H stretching bands around 3400 cm⁻¹.[16]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the coordination polymers.[17] TGA curves show mass loss as a function of temperature, which typically occurs in distinct steps. These steps often correspond to the loss of guest or coordinated solvent molecules (like water) followed by the decomposition of the organic ligand at higher temperatures.[17][18] For instance, in hydrated complexes, the initial weight loss below ~200 °C corresponds to the removal of water molecules.[18] The final residue at high temperatures is typically a cobalt oxide such as CoO or Co₃O₄.[17]

Data Summary

Quantitative data from characterization studies are crucial for comparing different this compound structures. The following tables summarize representative data from the literature.

Table 1: Crystallographic Data for Selected this compound Coordination Polymers

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |

|---|---|---|---|---|---|---|---|---|

| [Co(H₂O)(pyz)(suc)] | Monoclinic | P2₁/c | 10.156 | 7.275 | 12.412 | 110.16 | 933.2 | [2][8] |

| [Co(H₂O)₂(pyz)(suc)] | Monoclinic | C2/c | 14.498 | 7.215 | 10.084 | 93.36 | 1051.8 | [2][8] |

| [Co₂(H₂O)₂(pyz)(suc)₂] | Triclinic | Pī | 7.150 | 7.788 | 8.016 | 98.71 | 440.3 | [8] |

| [Co(H₂O)₄(suc)] | Monoclinic | P2₁/c | 5.105 | 8.881 | 5.526 | 91.49 | 250.6 | [8][19] |

| [Co(pic)₂(H₂O)₂]·2H₂O | Monoclinic | P2(1)/n | 9.847 | 5.201 | 14.604 | 111.75 | 748.0 |[18] |

Table 2: Selected Bond Lengths for Cobalt(II) Coordination Polymers

| Compound | Bond Type | Bond Length (Å) | Ref. |

|---|---|---|---|

| [Co(H₂O)(pyz)(suc)] | Co–O (succinate) | 2.061 - 2.101 | [2] |

| Co–O (water) | 2.083 | [2] | |

| Co–N (pyrazine) | 2.169 - 2.188 | [2] | |

| [Co(H₂O)₂(pyz)(suc)] | Co–O (succinate) | 2.064 | [2] |

| Co–O (water) | 2.111 | [2] |

| | Co–N (pyrazine) | 2.207 |[2] |

Table 3: Key FTIR Absorption Bands (cm⁻¹)

| Assignment | Succinic Acid | Co(H₂O)₄(C₄H₄O₄) | Ref. |

|---|---|---|---|

| ν(O-H) of water | - | ~3350 (broad) | [4][5] |

| ν(C=O) of COOH | ~1700 | - | [15] |

| νₐₛ(COO⁻) | - | 1610, 1563 | [4][5] |

| νₛ(COO⁻) | - | 1410, 1395 | [4][5] |

| ν(Co-O) | - | 553 - 892 |[4][5] |

Table 4: Thermal Decomposition Data for [Co(pic)₂(H₂O)₂]·2H₂O Note: This example illustrates a typical decomposition pattern for a hydrated cobalt coordination polymer.

| Step | Temperature Range (°C) | Mass Loss (Observed %) | Mass Loss (Calculated %) | Assignment | Ref. |

|---|---|---|---|---|---|

| 1 | 60 - 100 | 9.85 | 9.60 | Loss of 2 lattice H₂O | [18] |

| 2 | 100 - 140 | 9.45 | 9.60 | Loss of 2 coordinated H₂O | [18] |

| 3 | 350 - 450 | - | - | Decomposition of ligand |[18] |

Conclusion

The synthesis of this compound coordination polymers is a rich field of study, demonstrating how subtle changes in synthetic conditions can lead to a variety of materials with distinct structural and physical properties. Hydrothermal, solvothermal, and room-temperature methods all provide viable pathways to these materials. A thorough characterization, anchored by single-crystal X-ray diffraction and supported by techniques like FTIR and TGA, is critical for understanding the relationship between the molecular structure and the macroscopic properties of these polymers. The data and protocols presented in this guide offer a foundational resource for researchers aiming to design and develop novel cobalt-based coordination materials for advanced applications.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvothermal synthesis and characterization of coordination polymers of cobalt(II) and zinc(II) with succinic acid | AVESİS [avesis.omu.edu.tr]

- 10. mdpi.com [mdpi.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Crystal Structure, and Thermal Decomposition of the Cobalt(II) Complex with 2-Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Cobalt Succinate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the hydrothermal synthesis of cobalt succinate (B1194679) nanoparticles, a class of metal-organic framework (MOF) nanoparticles with potential applications in drug delivery and biomedicine. This document outlines a representative experimental protocol, summarizes key characterization data, and discusses potential mechanisms of action for therapeutic applications. The provided information is intended to serve as a comprehensive resource for researchers interested in the synthesis and utilization of these nanomaterials.

Introduction